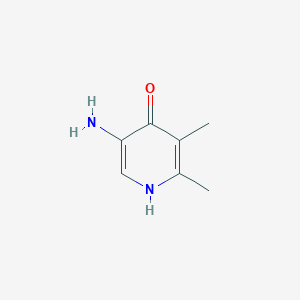
Methyl2,5-difluoro-3-methylbenzoate
Descripción general
Descripción
Methyl 2,5-difluoro-3-methylbenzoate is an organic compound with the CAS Number: 952479-99-1 . It has a molecular weight of 186.16 . The IUPAC name for this compound is methyl 2,5-difluoro-3-methylbenzoate . It is primarily used for research and development .
Molecular Structure Analysis
The InChI code for Methyl 2,5-difluoro-3-methylbenzoate is 1S/C9H8F2O2/c1-5-3-6 (10)4-7 (8 (5)11)9 (12)13-2/h3-4H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 2,5-difluoro-3-methylbenzoate has a molecular weight of 186.16 .Aplicaciones Científicas De Investigación
Health Aspects of Methyl Paraben
Methyl paraben is a methyl ester of p-hydroxybenzoic acid, extensively used as an antimicrobial preservative in foods, drugs, and cosmetics. It's demonstrated to be practically non-toxic and non-irritating in populations with normal skin. Methyl paraben is fully absorbed through the skin and gastrointestinal tract, hydrolyzed to p-hydroxybenzoic acid, conjugated, and rapidly excreted without evidence of accumulation. It's not carcinogenic, mutagenic, teratogenic, or embryotoxic. However, it may cause contact dermatitis in some individuals upon cutaneous exposure (Soni, Taylor, Greenberg, & Burdock, 2002).
Occurrence and Fate of Parabens in Aquatic Environments
Parabens, including methylparaben, are widely used as preservatives and are considered emerging contaminants. Despite treatments that effectively remove them from wastewater, they are ubiquitous in surface water and sediments due to continuous environmental introduction. The chlorination of parabens, forming chlorinated by-products, poses additional environmental and potential health risks. Further studies are required to understand their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Paraben Esters and Potential Human Health Risks
Recent studies have raised concerns about the endocrine toxicity of paraben esters, their absorption, metabolism, and the potential for human exposure through use of bodycare cosmetics. The detection of intact paraben esters in human tissues underscores the importance of evaluating their impact on health, particularly regarding breast cancer, reproductive functions, and melanoma, given their estrogenic and genotoxic activities (Darbre & Harvey, 2008).
Direcciones Futuras
While specific future directions for Methyl 2,5-difluoro-3-methylbenzoate are not mentioned, research in the field of difluoromethylation is advancing. Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .
Propiedades
IUPAC Name |
methyl 2,5-difluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEINXYFJYNQXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

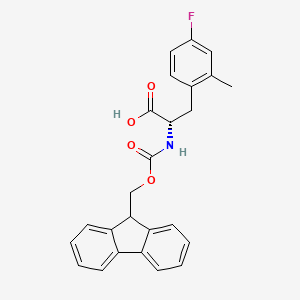
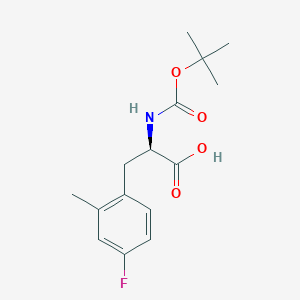
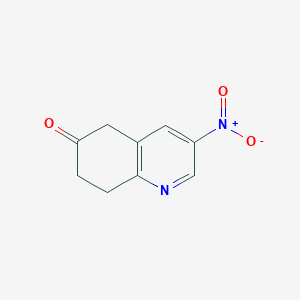
![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6329246.png)
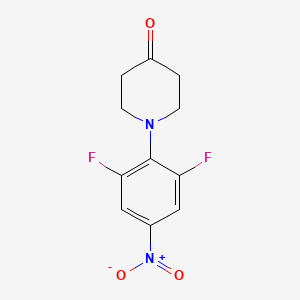




![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
